molecular formula C12H19NO4 B1524245 Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate CAS No. 1185884-99-4

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate

Cat. No.: B1524245
CAS No.: 1185884-99-4
M. Wt: 241.28 g/mol
InChI Key: TVFGRVVZCJZELG-UHFFFAOYSA-N
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Description

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of ethyl esters with tert-butoxycarbonyl (Boc) protected amino acids. The compound features a pent-3-ynoate backbone, which is critical for its biological activity. The presence of the Boc group enhances stability and solubility, facilitating biological evaluations.

Anticancer Properties

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, prodrugs derived from similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

  • Breast Cancer Cell Lines : In vitro tests showed that these compounds could suppress growth in breast cancer cell lines such as MCF-7 and MDA-MB-231. The potency was notably less than that of their parent compounds, suggesting that while effective, further modifications may enhance their efficacy .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through disruption of mitotic processes in cancer cells. This is achieved by targeting proteins like HSET (KIFC1), which are essential for proper spindle formation during cell division .

Pharmacokinetics

Pharmacokinetic studies highlighted the compound's distribution and metabolism. For example, one study reported a half-life of approximately 0.71 hours in vivo, with moderate exposure noted in brain tissues and significant distribution in liver and kidney tissues . This information is crucial for understanding the therapeutic window and potential side effects.

Case Study 1: Breast Cancer Treatment

A study focusing on L-γ-methyleneglutamic acid amides, structurally similar to this compound, demonstrated their ability to inhibit tumor growth effectively. The results indicated a dose-dependent response in cell viability assays across multiple breast cancer cell lines .

Cell LineIC50 (µM)Treatment Duration (h)
MCF-712.524
MDA-MB-23115.048
SK-BR-310.072

Case Study 2: Mechanistic Insights

In another investigation, researchers utilized high-throughput screening to identify compounds that inhibit HSET activity. This compound derivatives were shown to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug development.

Biological Activity : Recent studies have indicated potential anticancer properties. For instance, in vitro assays demonstrated selective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

Anticancer Properties

A detailed investigation into its anticancer activity revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in cancerous cells, while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.

Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers found that at concentrations of 10μM10\,\mu M or higher, this compound significantly reduced the viability of HeLa cells without affecting normal fibroblast cells .

TRPV Channel Modulation

This compound has also been studied for its effects on TRPV channels, particularly TRPV4. It was shown to inhibit calcium influx through these channels at low concentrations (as low as 5μM5\,\mu M), suggesting potential applications in pain management and inflammatory conditions.

Case Study 2: TRPV Channel Modulation
Calcium imaging studies indicated that derivatives of this compound effectively modulated TRPV4 channels, which could lead to therapeutic applications for conditions involving dysregulated TRPV4 activity .

Data Tables

Cell LineConcentration (µM)Effect on Viability
HeLa≥10Significant reduction
A549≥10Significant reduction
Normal Fibroblasts-No significant effect

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGRVVZCJZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.